4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole
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Overview
Description
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole is a compound that features both azide and trifluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, while the azide group is a versatile precursor for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole typically involves the introduction of the azidomethyl group onto a pre-formed oxazole ring. One common method is the nucleophilic substitution of a halomethyl oxazole with sodium azide under mild conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation of the oxazole ring using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, especially given the potentially hazardous nature of azides. The use of automated systems can help in controlling reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used to reduce the azide group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the oxazole ring.
Major Products Formed
Triazoles: Formed from the azide group via click chemistry.
Amines: Formed from the reduction of the azide group.
Oxazole N-oxides: Formed from the oxidation of the oxazole ring.
Scientific Research Applications
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques, particularly in labeling and crosslinking studies.
Medicine: Investigated for its potential in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole largely depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages via click chemistry. The trifluoromethyl group can interact with biological targets by enhancing the compound’s lipophilicity and metabolic stability, thereby improving its interaction with hydrophobic pockets in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-5-(methyl)-1,3-oxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Bromomethyl)-5-(trifluoromethyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.
4-(Azidomethyl)-5-(trifluoromethyl)-1,2,3-triazole: Contains a triazole ring instead of an oxazole ring.
Uniqueness
The combination of the azidomethyl and trifluoromethyl groups in 4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole makes it unique. The azide group provides versatility in chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
4-(azidomethyl)-5-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O/c6-5(7,8)4-3(1-11-12-9)10-2-13-4/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXZYWSRHXHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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